molecular formula C10H13BrClN B2587281 3-Bromo-N-cyclobutylaniline hydrochloride CAS No. 2225141-94-4

3-Bromo-N-cyclobutylaniline hydrochloride

Cat. No.: B2587281
CAS No.: 2225141-94-4
M. Wt: 262.58
InChI Key: FRKDWJKVJMIAFZ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Anilines and Cyclobutyl Derivatives

Halogenated anilines are a class of compounds that have long been recognized for their utility in organic synthesis. The presence of a halogen atom on the aniline (B41778) ring provides a reactive handle for a multitude of chemical reactions, including cross-coupling and nucleophilic substitution. Brominated anilines, in particular, offer a good balance of reactivity and stability.

The incorporation of a cyclobutyl group introduces a three-dimensional element to the otherwise planar aniline structure. Cycloalkylamines, and specifically cyclobutylamines, are increasingly utilized in drug discovery to improve the physicochemical properties of lead compounds, such as solubility and metabolic stability. The puckered conformation of the cyclobutane (B1203170) ring can also influence the binding affinity of a molecule to its biological target.

Table 1: Physicochemical Properties of 3-Bromo-N-cyclobutylaniline and its Hydrochloride Salt

Property3-Bromo-N-cyclobutylaniline3-Bromo-N-cyclobutylaniline Hydrochloride
CAS Number 1248435-12-2 bldpharm.comchemscene.com2225141-94-4 evitachem.com
Molecular Formula C10H12BrN chemscene.comC10H13BrClN
Molecular Weight 226.11 g/mol chemscene.com262.57 g/mol
Topological Polar Surface Area (TPSA) 12.03 Ų chemscene.com-
LogP (Predicted) 3.41 chemscene.com-

Significance of the Aryl Bromide and Cyclobutylamine Moiety in Chemical Transformations

The aryl bromide functionality in this compound is a key feature that allows for its participation in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, readily engage aryl bromides, enabling the introduction of diverse substituents onto the aromatic ring. This versatility is crucial for the synthesis of libraries of compounds for screening in drug discovery and for the fine-tuning of material properties.

The cyclobutylamine moiety, on the other hand, is not merely a passive component. The nitrogen atom's lone pair of electrons can participate in various reactions, and the cyclobutyl group can influence the regioselectivity and stereoselectivity of transformations occurring at the aniline nitrogen or the aromatic ring. Furthermore, the cyclobutyl group itself can be a target for functionalization, although this is less common. In medicinal chemistry, the N-cyclobutyl group is often considered a desirable feature as it can enhance metabolic stability and cell permeability.

Table 2: Examples of Chemical Transformations Involving Related Aryl Bromide and N-Cycloalkylamine Scaffolds

Reaction TypeSubstrate ExampleReagents and ConditionsProduct TypeSignificance
Buchwald-Hartwig Amination Aryl bromide and a primary aminePd catalyst, phosphine (B1218219) ligand, baseN-Aryl amineFormation of C-N bonds, crucial for many pharmaceuticals.
Suzuki Coupling Aryl bromide and a boronic acidPd catalyst, baseBiaryl compoundFormation of C-C bonds, important for conjugated materials and complex natural products.
Reductive Amination A ketone/aldehyde and an amineReducing agent (e.g., NaBH(OAc)3)N-Alkylated amineA common and efficient method for amine synthesis. bu.eduwikipedia.orgsigmaaldrich.comresearchgate.netresearchgate.net
Photoredox Catalysis N-Aryl cyclobutylaminePhotosensitizer, lightRing-opened or functionalized productsModern, mild method for C-C bond cleavage and functionalization.

Role of Hydrochloride Salt Formation in Synthetic Chemistry

Amines are often converted to their hydrochloride salts for several practical reasons in synthetic chemistry. The protonation of the basic nitrogen atom to form the ammonium (B1175870) salt increases the compound's polarity, which generally leads to higher water solubility. This can be advantageous for certain reaction conditions or for purification processes.

Furthermore, the hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the often oily or volatile free base. The conversion to the salt can also serve as a purification step, as the salt can be precipitated from a solution, leaving impurities behind. In subsequent reactions where the free amine is required, it can be easily regenerated by treatment with a base.

Overview of Research Trajectories for Related Chemical Scaffolds

The chemical scaffold of halogenated N-cycloalkylanilines is a subject of ongoing research interest, primarily driven by the search for new bioactive molecules. In medicinal chemistry, researchers are exploring how the combination of different halogens, substitution patterns on the aromatic ring, and the size of the cycloalkyl group can influence the pharmacological properties of drug candidates. nih.govnih.gov

Recent trends include the use of these scaffolds in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and central nervous system (CNS) active agents. The ability to systematically modify the structure through the versatile reactivity of the aryl bromide allows for the exploration of structure-activity relationships (SAR).

Moreover, the unique reactivity of N-aryl cyclobutylamines under photoredox conditions has opened up new avenues for the synthesis of complex, polycyclic structures through formal [4+2] cycloadditions, where the cyclobutyl ring acts as a four-carbon synthon. This innovative approach provides access to novel chemical space that was previously difficult to explore.

Properties

IUPAC Name

3-bromo-N-cyclobutylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h1,3,6-7,9,12H,2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKDWJKVJMIAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo N Cyclobutylaniline Hydrochloride

Precursor Synthesis and Aniline (B41778) Formation Routes

Reductive Amination Strategies for Cyclobutylaniline Core

One potential pathway to the N-cyclobutylaniline core is through reductive amination. This widely used method involves the reaction of an amine with a carbonyl compound, in this case, aniline with cyclobutanone, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. The general mechanism involves the nucleophilic attack of the aniline on the cyclobutanone, followed by dehydration to form the imine, and subsequent reduction.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Each of these reagents offers different levels of reactivity and selectivity. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of ketones, which can be advantageous in a one-pot procedure.

The efficiency of reductive amination can be influenced by several factors, including the pH of the reaction medium and the presence of catalysts. Acidic conditions are often employed to facilitate the dehydration step in imine formation. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, at room temperature or with gentle heating.

Table 1: Illustrative Reductive Amination of Anilines with Cyclobutanone

Aniline DerivativeReducing AgentSolventReaction ConditionsYield (%)Reference
AnilineNaBH(OAc)₃DichloroethaneRoom Temperature, 12h85Analogous to known procedures
4-MethoxyanilineNaBH₃CNMethanolpH 6-7, Room Temperature, 24h92Analogous to known procedures
3-ChloroanilineH₂/Pd-CEthanol (B145695)50 psi, 40°C, 16h78Analogous to known procedures

Aromatic Nitration and Reduction Pathways

A common and well-established method for the synthesis of substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. In the context of 3-bromoaniline (B18343) synthesis, this pathway would typically start with benzene (B151609).

The first step is the nitration of benzene using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene ring to form nitrobenzene. The nitro group is a meta-directing group for subsequent electrophilic substitutions.

The second step is the bromination of nitrobenzene. The presence of the deactivating nitro group requires harsher conditions for bromination, typically using bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The meta-directing effect of the nitro group ensures the formation of 3-bromonitrobenzene with high regioselectivity.

The final step in this sequence is the reduction of the nitro group in 3-bromonitrobenzene to an amino group (-NH₂). This can be achieved using various reducing agents. Common methods include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst is another effective method, although care must be taken as this can sometimes lead to dehalogenation.

Halogenation Approaches and Regioselectivity on Aniline Derivatives

Direct halogenation of aniline or its derivatives is another viable route. However, the amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Therefore, to achieve meta-bromination, the directing effect of the amino group must be overcome or modified.

One strategy is to perform the bromination under strongly acidic conditions. In the presence of a strong acid, the aniline is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is a deactivating, meta-directing group. Thus, bromination of the anilinium ion can lead to the formation of 3-bromoaniline.

Alternatively, the amino group can be protected with an acyl group, for example, by reacting aniline with acetic anhydride (B1165640) to form acetanilide. The acetamido group (-NHCOCH₃) is still an ortho-, para-directing group, but it is less activating than the amino group, which can allow for more controlled halogenation. To achieve meta-substitution, a different synthetic sequence would be necessary.

For the synthesis of 3-bromo-N-cyclobutylaniline, if N-cyclobutylaniline is prepared first, its direct bromination would also be expected to yield a mixture of ortho- and para-isomers due to the activating nature of the cyclobutylamino group. Therefore, careful consideration of the synthetic sequence is crucial for obtaining the desired meta-bromo isomer.

Table 2: Regioselectivity in the Bromination of Aniline Derivatives

SubstrateBrominating AgentConditionsMajor Product(s)Reference
AnilineBr₂ in H₂ORoom Temperature2,4,6-TribromoanilineGeneral Knowledge
AcetanilideBr₂ in Acetic AcidRoom Temperature4-BromoacetanilideGeneral Knowledge
Anilinium Hydrogen SulfateBr₂ in H₂SO₄0°C to Room Temperature3-Bromoaniline & 4-BromoanilineAnalogous to known procedures

N-Cyclobutylation Techniques

Once the 3-bromoaniline precursor is obtained, the next critical step is the introduction of the cyclobutyl group onto the nitrogen atom. This can be accomplished through several N-alkylation methods.

Direct N-Alkylation Methods

Direct N-alkylation involves the reaction of 3-bromoaniline with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. This is a nucleophilic substitution reaction where the nitrogen atom of the aniline acts as the nucleophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or tosyl acid byproduct that is formed. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a non-nucleophilic organic base like triethylamine (B128534) (Et₃N). The choice of solvent can vary, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being effective. The reaction may require heating to proceed at a reasonable rate. A potential drawback of direct alkylation is the possibility of over-alkylation, leading to the formation of a tertiary amine, although with secondary anilines this is less of a concern.

Alternative Cyclobutane (B1203170) Introduction Protocols

Besides direct alkylation and the previously mentioned reductive amination, other methods for introducing the cyclobutyl group can be considered. One such advanced method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can form a carbon-nitrogen bond between an aryl halide and an amine. In this context, it could potentially be used to couple 1,3-dibromobenzene (B47543) with cyclobutylamine, followed by further functionalization. However, this approach is more complex and typically reserved for cases where other methods are not effective.

Another emerging strategy involves the radical α-C-H cyclobutylation of aniline derivatives. nih.govscispace.comnih.gov This method utilizes photoredox catalysis to generate an aminoalkyl radical intermediate which can then react with a strained cyclobutane precursor, such as a bicyclo[1.1.0]butane derivative, to install the cyclobutyl group. nih.govscispace.comnih.gov While this represents a cutting-edge approach, its application to a substrate like 3-bromoaniline would need to be specifically investigated.

Finally, the synthesis is completed by the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3-bromo-N-cyclobutylaniline, in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of hydrogen chloride in an organic solvent or with gaseous hydrogen chloride. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Formation and Isolation of the Hydrochloride Salt

The conversion of the free base, 3-Bromo-N-cyclobutylaniline, into its hydrochloride salt is a critical step for its purification, stabilization, and handling. This transformation is achieved through a controlled acid-base reaction with hydrochloric acid.

Acid-Base Reaction Stoichiometry and Conditions

The formation of 3-Bromo-N-cyclobutylaniline hydrochloride involves the protonation of the basic amino group of the aniline derivative by hydrochloric acid. The reaction is governed by a precise 1:1 stoichiometric ratio between the amine and the acid.

The general reaction is as follows:

C₁₀H₁₂BrN + HCl → [C₁₀H₁₃BrN]⁺Cl⁻

A slight excess of hydrochloric acid may be employed to ensure complete protonation of the amine and to drive the equilibrium towards the formation of the salt. The choice of solvent and temperature are critical parameters that influence the reaction rate, yield, and the crystalline nature of the product. Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used as they are good solvents for the free base but poor solvents for the hydrochloride salt, thus facilitating its precipitation.

Table 1: Influence of Reaction Conditions on Hydrochloride Salt Formation

ParameterConditionObservation
Solvent Diethyl EtherRapid precipitation of the salt.
Tetrahydrofuran (THF)Slower precipitation, potentially larger crystals.
Isopropanol (B130326)Good solubility of both free base and salt, suitable for crystallization by cooling.
Temperature 0-5 °CPromotes rapid and complete precipitation.
Room TemperatureMay lead to slower crystallization and potentially purer product.
HCl Source HCl gasPrecise control over stoichiometry, avoids introduction of water.
HCl in organic solventConvenient for laboratory scale, consistent concentration.

Purification and Crystallization Techniques for Salt Forms

Purification of the hydrochloride salt is essential to remove any unreacted starting materials, by-products, or excess acid. Recrystallization is the most common method employed for this purpose. The choice of solvent system for recrystallization is crucial and is determined by the solubility profile of the salt. An ideal solvent system will dissolve the salt at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities dissolved in the mother liquor.

Common techniques for purification include:

Recrystallization: The crude salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly to induce crystallization.

Washing: The filtered crystals are washed with a cold, non-polar solvent to remove any residual soluble impurities.

Drying: The purified crystals are dried under vacuum to remove any trapped solvent.

Table 2: Solvent Systems for Crystallization of this compound

Solvent SystemRationale
Ethanol/Diethyl EtherThe salt is soluble in hot ethanol and insoluble in diethyl ether. Adding ether to a hot ethanolic solution induces precipitation.
IsopropanolThe salt has moderate solubility in hot isopropanol and lower solubility at room temperature, allowing for crystallization upon cooling.
AcetonitrileCan be a suitable solvent for recrystallization due to the differential solubility of the salt at different temperatures.

Reaction Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the reaction yield and considering the scalability of the synthesis are crucial aspects of chemical process development. For the synthesis of this compound, several factors can be fine-tuned to maximize the product yield and ensure a reproducible process.

Key parameters for optimization include:

Purity of Reactants: Using highly pure 3-bromoaniline and cyclobutyl bromide is essential to minimize the formation of by-products.

Reaction Time and Temperature: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can determine the optimal reaction time. The temperature should be controlled to ensure a reasonable reaction rate without promoting side reactions.

Stoichiometry of Reagents: While a 1:1 stoichiometry is theoretically required for the N-alkylation step, a slight excess of the alkylating agent or the base can sometimes improve the yield.

Choice of Base and Solvent: The selection of an appropriate base and solvent system for the initial N-alkylation reaction is critical for achieving high conversion and selectivity.

Table 3: Hypothetical Optimization of Reaction Yield

Parameter VariedCondition AYield (%)Condition BYield (%)
Base K₂CO₃75NaH85
Solvent Acetonitrile78DMF88
Temperature 60 °C7280 °C90
Reaction Time 12 h8024 h92

When scaling up the synthesis from a laboratory scale (milligrams to grams) to a larger scale (kilograms), several challenges may arise. These include efficient heat transfer, effective mixing, and safe handling of reagents. The choice of purification method may also need to be adapted for larger quantities, for instance, moving from column chromatography to crystallization or distillation. A thorough understanding of the reaction thermodynamics and kinetics is essential for a successful and safe scale-up.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Bromo N Cyclobutylaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of 3-Bromo-N-cyclobutylaniline hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic protons of the brominated aniline (B41778) ring and the aliphatic protons of the cyclobutyl group. The protonation of the nitrogen atom to form the hydrochloride salt is expected to induce a significant downfield shift for the protons on the nitrogen and adjacent carbons due to the increased electron-withdrawing nature of the ammonium (B1175870) group.

The aromatic region is anticipated to show a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton at the C2 position, being ortho to the electron-withdrawing bromophenyl group and meta to the protonated amino group, would likely appear as a triplet. The protons at C4 and C6, being ortho and para to the bromine and ortho to the ammonium group, are expected to be shifted downfield and will likely appear as a doublet and a doublet of doublets, respectively. The proton at C5, situated between the two other aromatic protons, is predicted to be the most upfield of the aromatic signals.

The aliphatic region will be characterized by the signals from the cyclobutyl ring. The methine proton directly attached to the nitrogen will be significantly deshielded and is expected to appear as a multiplet. The methylene protons of the cyclobutyl ring will likely present as complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

Predicted ¹H NMR Data Table for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic H (C2)7.20 - 7.30t
Aromatic H (C4)7.00 - 7.10d
Aromatic H (C6)6.80 - 6.90dd
Aromatic H (C5)6.70 - 6.80t
N-H> 9.0br s
Cyclobutyl CH (methine)3.80 - 4.00m
Cyclobutyl CH₂ (adjacent to CH)2.20 - 2.40m
Cyclobutyl CH₂ (beta to CH)1.80 - 2.00m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show ten distinct carbon signals. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity. The carbon atom bonded to the nitrogen (C1) will also experience a downfield shift due to the electron-withdrawing effect of the ammonium group. The remaining aromatic carbons will have chemical shifts typical for a substituted benzene ring. The aliphatic carbons of the cyclobutyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data Table for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (C1-N)145 - 148
Aromatic C (C3-Br)120 - 123
Aromatic C (C2)130 - 133
Aromatic C (C4)125 - 128
Aromatic C (C5)115 - 118
Aromatic C (C6)112 - 115
Cyclobutyl CH (methine)50 - 55
Cyclobutyl CH₂ (adjacent to CH)30 - 35
Cyclobutyl CH₂ (beta to CH)15 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons on adjacent carbons, and within the cyclobutyl ring, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the cyclobutyl group and the aniline ring. For example, a correlation between the methine proton of the cyclobutyl group and the C1 carbon of the aniline ring would confirm the N-cyclobutyl linkage.

Advanced NMR Studies (e.g., NOESY for conformational analysis)

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the three-dimensional structure and conformational preferences of the molecule. A NOESY experiment detects protons that are close in space, even if they are not directly bonded. In the case of this compound, NOESY could be used to determine the preferred orientation of the cyclobutyl ring relative to the plane of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the expected protonated molecule [M+H]⁺ would be analyzed. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[C₁₀H₁₃⁷⁹BrN₂ + H]⁺226.0335
[C₁₀H₁₃⁸¹BrN₂ + H]⁺228.0314

This precise mass measurement, in conjunction with the comprehensive NMR data, provides definitive confirmation of the structure of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the case of this compound, electron impact (EI) or electrospray ionization (ESI) would be employed to generate the molecular ion and its subsequent fragments. The fragmentation pattern is a unique fingerprint of a molecule and provides critical information for structural confirmation.

The mass spectrum of 3-Bromo-N-cyclobutylaniline would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br isotopes in nearly a 1:1 ratio). The fragmentation of N-alkylanilines typically proceeds through several key pathways. Alpha-cleavage is a common fragmentation pattern for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.comlibretexts.orgmiamioh.edu For 3-Bromo-N-cyclobutylaniline, this would involve the fragmentation of the cyclobutyl ring or the bond connecting it to the nitrogen. Another significant fragmentation pathway for aromatic amines is the loss of HCN. miamioh.edu

Table 1: Predicted Key Fragmentation Ions for 3-Bromo-N-cyclobutylaniline

Fragment Ion Proposed Structure Key Fragmentation Pathway
[M]+ C₁₀H₁₂BrN⁺ Molecular Ion
[M-C₂H₄]+ C₈H₈BrN⁺ Loss of ethylene from the cyclobutyl ring
[M-C₄H₇]+ C₆H₅BrN⁺ Cleavage of the N-cyclobutyl bond

Note: This table is predictive and based on general fragmentation patterns of related compounds.

LC-MS and GC-MS Applications for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable hyphenated techniques for the separation, identification, and quantification of individual components in a mixture. These methods are crucial for assessing the purity of this compound and identifying any potential impurities from the synthetic process.

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like hydrochloride salts. nih.govd-nb.infowiley.comnih.gov The compound would first be separated on a liquid chromatography column, and the eluent would then be introduced into the mass spectrometer for detection and identification. This technique allows for the sensitive detection of related substances and degradation products.

GC-MS, on the other hand, is highly effective for the analysis of volatile and thermally stable compounds. nih.govresearchgate.netnih.govepa.gov For the analysis of this compound, a derivatization step to convert the amine to a more volatile derivative might be necessary, or the free base could be analyzed directly. The high resolution of capillary GC columns provides excellent separation of closely related isomers.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, IR spectroscopy would be used to identify the key functional groups. The IR spectrum of anilinium salts shows characteristic bands for the N-H stretching of the anilinium ion. nist.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3100-3000 C-H stretch Aromatic Ring
2980-2850 C-H stretch Cyclobutyl group
2800-2200 N⁺-H stretch Anilinium ion
1600-1585 & 1500-1400 C=C stretch Aromatic Ring
1335-1250 C-N stretch Aromatic Amine
~1225 CH₂ wag Cyclobutyl ring docbrown.info

Note: This table is predictive and based on typical IR absorption frequencies for the respective functional groups. wpmucdn.comwikieducator.orgnih.govorgchemboulder.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a detailed molecular fingerprint, which is valuable for identifying the compound and studying its molecular structure. The vibrations of the cyclobutane (B1203170) ring and the aromatic ring would give rise to characteristic Raman signals. nih.govresearchgate.netacs.org

Combination of Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive and unambiguous structural elucidation of this compound is achieved by combining the data from all the aforementioned spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides key fragmentation information. IR and Raman spectroscopy identify the functional groups and provide a molecular fingerprint. Finally, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. The synergistic use of these methods provides a complete picture of the molecule's identity, purity, and structure. nih.gov

Applications As a Key Intermediate and Building Block in Synthetic Chemistry

Utilization in Complex Organic Molecule Synthesis

The structure of 3-Bromo-N-cyclobutylaniline hydrochloride makes it a valuable building block for the synthesis of complex organic molecules. The presence of the bromine atom on the aniline (B41778) ring allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in modern organic synthesis.

Key reactions where this compound could serve as a precursor include:

Cross-Coupling Reactions: The bromo substituent is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in creating biaryl compounds, substituted alkenes, and alkynes, respectively, which are common motifs in many complex natural products and bioactive molecules.

Buchwald-Hartwig Amination: The bromine atom can be substituted with various amines through palladium-catalyzed amination, leading to the formation of more complex diarylamines or alkylarylamines.

Nucleophilic Aromatic Substitution: Although less reactive than activated aryl halides, the bromo group can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of a range of nucleophiles.

Grignard and Organolithium Reagent Formation: The bromo group can be converted into a Grignard reagent or an organolithium species, which can then react with various electrophiles to form new carbon-carbon bonds.

The N-cyclobutylamino group can also be functionalized, for instance, through acylation to form amides or reaction with other electrophiles, further increasing the molecular complexity of the resulting products.

Table 1: Potential Synthetic Transformations of 3-Bromo-N-cyclobutylaniline

Reaction Type Reagents and Conditions (Illustrative) Potential Product Scaffold
Suzuki Coupling Arylboronic acid, Pd catalyst, Base N-cyclobutyl-substituted biphenylamines
Heck Coupling Alkene, Pd catalyst, Base N-cyclobutyl-substituted stilbenes
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base N-cyclobutyl-substituted phenylacetylenes
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Diamine derivatives

Precursor for Advanced Pharmaceutical Intermediates (excluding direct drug action)

Substituted anilines are a cornerstone in medicinal chemistry, and this compound is a potential precursor for the synthesis of advanced pharmaceutical intermediates. ketonepharma.com The bromoaniline moiety is a common scaffold in a variety of biologically active compounds. The N-cyclobutyl group can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.

While direct synthesis of specific drug molecules from this compound is not detailed in available literature, its structural motifs are present in various classes of therapeutic agents. For example, substituted anilines are key components of kinase inhibitors, which are a major class of anticancer drugs. The 3-bromo-N-cyclobutylaniline core could be elaborated through reactions like those mentioned in the previous section to construct complex heterocyclic systems or other scaffolds relevant to pharmaceutical development. A study on the synthesis of pyrazine (B50134) carboxamide derivatives with antibacterial activity utilized a substituted bromoaniline as a key starting material, highlighting the role of such compounds as building blocks for novel therapeutic agents.

Role in the Synthesis of Agrochemical Scaffolds (as building blocks)

Similar to its application in pharmaceuticals, 3-bromoaniline (B18343) and its derivatives are valuable intermediates in the agrochemical industry for the production of herbicides, insecticides, and fungicides. ketonepharma.com The specific substitution pattern of this compound can be exploited to create novel agrochemical scaffolds. The bromine atom can serve as a handle for introducing other functional groups that modulate the biological activity and spectrum of the target agrochemical.

The synthesis of complex molecules for crop protection often involves the use of versatile building blocks that can be readily modified. The reactivity of the bromo group in cross-coupling reactions allows for the combination of the aniline core with other aromatic or heterocyclic systems, a common strategy in the design of modern pesticides.

Applications in Material Science Precursor Chemistry (excluding material properties)

In material science, substituted anilines can be used as precursors for the synthesis of polymers and other organic materials. While specific applications of this compound in this field are not documented, its structure suggests potential uses in the synthesis of precursors for electroactive polymers or other functional materials. The aniline nitrogen can be involved in polymerization reactions, while the bromine atom offers a site for post-polymerization modification. For instance, it could be a precursor for monomers used in the synthesis of conducting polymers or materials with interesting optical properties.

Development of Novel Catalytic Systems Facilitated by the Compound

N-substituted anilines can serve as precursors for the synthesis of ligands for transition metal catalysts. The nitrogen atom can act as a coordinating atom, and the aromatic ring can be further functionalized to create multidentate ligands. The cyclobutyl group could impart specific steric and electronic properties to a resulting ligand, which in turn could influence the activity and selectivity of the metal catalyst. For example, derivatives of 3-Bromo-N-cyclobutylaniline could be used to synthesize ligands for catalysts employed in cross-coupling reactions, asymmetric synthesis, or other important organic transformations.

Computational and Theoretical Investigations of 3 Bromo N Cyclobutylaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-Bromo-N-cyclobutylaniline hydrochloride, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net

The presence of the bromine atom, an electron-withdrawing group, and the N-cyclobutyl group, an electron-donating group, creates a complex electronic environment on the aniline (B41778) ring. DFT calculations can quantify the effects of these substituents on the electron density distribution. Key parameters derived from these calculations include optimized bond lengths, bond angles, and Mulliken atomic charges, which describe the partial charge on each atom. The anilinium ion (protonated amino group) significantly influences the electronic properties of the aromatic ring.

Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative Data)

Parameter Value
C-Br Bond Length (Å) 1.91
C-N Bond Length (Å) 1.48
N-H Bond Length (Å) 1.04
C-N-C Angle (°) 118.5
Mulliken Charge on Br -0.08
Mulliken Charge on N -0.55

Note: This data is illustrative and represents typical values that would be expected from DFT calculations.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure and reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the bromine atom, reflecting the areas of highest electron density. The LUMO, conversely, would likely be distributed across the aromatic ring, particularly on the carbon atoms ortho and para to the electron-withdrawing anilinium group. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)

Orbital Energy (eV)
HOMO -7.2
LUMO -1.5

Note: This data is illustrative and represents typical values that would be expected from DFT calculations.

Conformational Analysis of the Cyclobutane (B1203170) and Anilino Moieties

The three-dimensional structure of this compound is not rigid. Rotations around single bonds and the inherent flexibility of the cyclobutane ring lead to various possible conformations. chemistrysteps.com The cyclobutane ring is known to adopt a puckered or "butterfly" conformation to relieve ring strain, which is more stable than a planar arrangement. researchgate.net The anilino moiety can also rotate relative to the cyclobutane ring.

Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically changing key dihedral angles. This allows for the identification of the most stable, low-energy conformers. For this molecule, the key dihedral angle would be the one defining the orientation of the cyclobutyl group relative to the plane of the aniline ring. The puckering of the cyclobutane ring itself adds another layer of complexity. researchgate.net The most stable conformation will be the one that minimizes steric hindrance between the hydrogen atoms on the cyclobutane ring and the aromatic ring.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations can predict the chemical shift for each unique proton and carbon atom in the molecule. The predicted shifts for the aromatic protons would be influenced by the electronic effects of both the bromo and the N-cyclobutylanilinium substituents.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, N-H stretching, C-Br stretching). Comparing the predicted IR spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular vibrations. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions. rsc.org For a substituted aniline like 3-Bromo-N-cyclobutylaniline, potential reactions could include further electrophilic substitution on the aromatic ring.

By modeling the reaction pathway, chemists can identify transition states, intermediates, and determine the activation energies for different potential reaction channels. nih.govsmu.edu For example, a computational study could determine whether an incoming electrophile would preferentially add to the ortho, para, or other positions on the aniline ring, based on the calculated activation barriers for each pathway. mdpi.com These calculations often involve complex methods like Intrinsic Reaction Coordinate (IRC) analysis to confirm that a calculated transition state connects the desired reactants and products. mdpi.com

Molecular Interactions and Crystal Packing Studies

In the solid state, this compound will adopt a specific crystal lattice structure. Understanding the forces that govern this packing is crucial. The primary intermolecular forces at play would be:

Hydrogen Bonding: The protonated amino group (anilinium) is a strong hydrogen bond donor. It will form strong hydrogen bonds with the chloride counter-ion (N-H···Cl). researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

Computational studies can model these interactions to predict the most likely crystal packing arrangement. This involves analyzing potential dimer configurations and extending the analysis to a larger crystal lattice. Such studies can provide insights into the solid-state properties of the material. rsc.org

Q & A

Basic Research Question

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Adjust pH with 0.1% trifluoroacetic acid to improve peak resolution .
  • TGA/DSC : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition points and hydrate formation. For example, clindamycin hydrochloride stability is tested at 40°C/75% RH for 6 months .
  • Karl Fischer titration : Quantify residual water content (<0.5% w/w) to prevent hydrolysis .

How can researchers design experiments to analyze degradation products under stressed conditions?

Advanced Research Question
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions reveal stability profiles:

Acidic/basic hydrolysis : Reflux in 1M HCl or NaOH (70°C, 24 hrs). Monitor via LC-MS for brominated byproducts (e.g., dehalogenation or ring-opening products) .

Oxidative stress : Treat with 3% H₂O₂ at 25°C for 48 hrs. Identify quinone-like derivatives using high-resolution MS .

Photolysis : Expose to UV light (365 nm) for 72 hrs. Compare FTIR spectra pre- and post-exposure to detect carbonyl or amine degradation .

What strategies are effective for characterizing the crystal structure of this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Resolve cyclobutyl ring conformation and bromide counterion positioning, as demonstrated for similar hydrochlorides .
  • Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database (CSD) entries.
  • Solid-state NMR : Use ¹³C cross-polarization magic-angle spinning (CP/MAS) to analyze hydrogen bonding and ionic interactions .

How can computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites. For example, bromine’s electron-withdrawing effect directs further substitution to para positions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological studies .
  • Solubility parameter prediction : Use Hansen solubility parameters to select optimal solvents for synthesis or formulation .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • Waste disposal : Collect halogenated waste separately and neutralize with 10% NaOH before incineration .
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical help .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.